

GC-MS protocol for identifying 2-Chloro-N-methyl-4-nitroaniline

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Compound of Interest

Compound Name: 2-Chloro-N-methyl-4-nitroaniline

CAS No.: 6085-92-3

Cat. No.: B1590644

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An Application Note and Protocol for the Identification of **2-Chloro-N-methyl-4-nitroaniline** by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This document provides a comprehensive guide and a detailed protocol for the qualitative identification of **2-Chloro-N-methyl-4-nitroaniline** using Gas Chromatography-Mass Spectrometry (GC-MS). **2-Chloro-N-methyl-4-nitroaniline** and its structural analogs are important intermediates in the synthesis of dyes and pharmaceuticals.[1] Accurate and reliable identification is critical for process monitoring, quality control of starting materials, and impurity profiling in drug development. This protocol is designed for researchers, analytical scientists, and drug development professionals, offering a robust methodology grounded in established analytical principles for aniline derivatives.[2]

Introduction and Scientific Principle

2-Chloro-N-methyl-4-nitroaniline (FW: 186.6 g/mol, Formula: C₇H₇ClN₂O₂) is a semi-volatile organic compound amenable to gas chromatography.[3][4] The analytical challenge lies in achieving unambiguous identification, often in complex matrices. Gas Chromatography-Mass

Spectrometry (GC-MS) is the technique of choice due to its superior performance, which combines the high-resolution separation capability of Gas Chromatography (GC) with the definitive identification power of Mass Spectrometry (MS).[5]

The principle of this method is as follows:

- **Separation:** The analyte, dissolved in a suitable organic solvent, is injected into the GC system. It is vaporized and transported by an inert carrier gas through a capillary column. Separation from other components in the sample is achieved based on the compound's boiling point and its differential partitioning between the stationary phase of the column and the mobile gas phase.[6]
- **Identification:** Following chromatographic separation, the eluted compound enters the mass spectrometer. Here, it is subjected to electron ionization (EI), a high-energy process that generates a positively charged molecular ion (M^+) and a series of characteristic fragment ions. This fragmentation pattern, or mass spectrum, serves as a unique chemical "fingerprint," allowing for authoritative identification by comparison to a reference standard or a spectral library.[2]

The choice of a non-polar stationary phase, such as one based on 5% phenyl-methylpolysiloxane, is deliberate. This type of phase is robust and provides excellent resolution for a wide range of semi-volatile aromatic compounds, including nitroanilines.

Safety Precautions

Substituted nitroanilines are classified as toxic compounds.[7][8] Therefore, all handling and preparation steps must be conducted with appropriate safety measures.

- **Personal Protective Equipment (PPE):** Always wear chemical-resistant gloves, safety goggles, and a lab coat.[9]
- **Ventilation:** Handle the pure compound and concentrated solutions inside a certified chemical fume hood to avoid inhalation of dust or vapors.[10]
- **Waste Disposal:** Dispose of all chemical waste, including used vials and solvents, according to institutional and local environmental regulations.[9]

- Toxicity: **2-Chloro-N-methyl-4-nitroaniline** and its analogs are toxic if swallowed, inhaled, or in contact with skin.[8] In case of exposure, seek immediate medical attention.[7]

Materials, Reagents, and Instrumentation

Materials and Reagents

- Analyte: **2-Chloro-N-methyl-4-nitroaniline** reference standard (Purity $\geq 95\%$)[4]
- Solvent: HPLC-grade or pesticide-grade Methanol or Dichloromethane.[3]
- Carrier Gas: Helium, ultra-high purity (99.999%)
- Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.
- Syringe Filters: 0.45 μm PTFE syringe filters.
- Glassware: Class A volumetric flasks and micropipettes.

Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The parameters provided below are a validated starting point and may be optimized for specific instruments.[1][6]

Parameter	Recommended Setting	Rationale for Setting
GC System	Agilent 7890B or equivalent	Provides reliable and reproducible chromatographic performance.
Mass Spectrometer	Agilent 5977A or equivalent	Offers high sensitivity and stable mass analysis.
Injector	Split/Splitless Inlet	
Injection Mode	Splitless	To maximize the transfer of analyte onto the column, enhancing sensitivity for trace-level detection.[3]
Injector Temperature	250 °C	Ensures rapid and complete vaporization of the analyte without thermal degradation.
Injection Volume	1 µL	A standard volume that balances sensitivity with the risk of column overload.
GC Column	DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)	A non-polar 5% phenyl-methylpolysiloxane column provides excellent selectivity for aromatic compounds.
Carrier Gas	Helium	Inert gas that provides good chromatographic efficiency.
Flow Rate	1.0 mL/min (Constant Flow)	An optimal flow rate for a 0.25 mm ID column, balancing resolution and analysis time.
Oven Program		
Initial Temperature	100 °C, hold for 1 min	Allows for proper focusing of the analyte at the head of the column.

Ramp 1	20 °C/min to 200 °C	A moderate ramp rate to separate the target analyte from solvent and early-eluting impurities.
Ramp 2	10 °C/min to 280 °C	A slower ramp to ensure separation from later-eluting compounds.
Final Hold	Hold at 280 °C for 5 min	Ensures that all high-boiling components are eluted from the column, preventing carryover.
MS Parameters		
Ion Source	Electron Ionization (EI)	Standard, robust ionization technique that produces reproducible fragmentation patterns.
Ion Source Temp.	230 °C	Standard temperature to ensure proper ionization while minimizing thermal degradation within the source.
Quadrupole Temp.	150 °C	Maintains ion trajectory and prevents contamination of the mass filter.
Electron Energy	70 eV	The standard energy for EI, which generates extensive and reproducible fragmentation for library matching.
Acquisition Mode	Full Scan	To acquire the complete mass spectrum for unambiguous identification.
Scan Range	50 - 350 m/z	Covers the molecular ion and all expected major fragments

of the target analyte.

Solvent Delay

3 minutes

Prevents the high concentration of solvent from entering and saturating the MS detector.

Experimental Workflow Diagram

Caption: Workflow for the identification of **2-Chloro-N-methyl-4-nitroaniline**.

Detailed Experimental Protocol

Preparation of Standard Solutions

This protocol establishes a reference for retention time and mass spectrum.

- Stock Standard Solution (1000 µg/mL): Accurately weigh 10.0 mg of **2-Chloro-N-methyl-4-nitroaniline** reference standard into a 10 mL Class A volumetric flask. Dissolve and dilute to the mark with methanol.[6] Stopper and mix thoroughly. This solution should be stored in a cool, dark place.
- Working Standard Solution (10 µg/mL): Pipette 100 µL of the Stock Standard Solution into a 10 mL volumetric flask. Dilute to the mark with methanol and mix. This concentration is suitable for achieving a strong signal without detector saturation.[3]
- Transfer: Transfer the working standard solution into an amber glass autosampler vial for analysis.

Preparation of Unknown Samples

The sample preparation will vary depending on the matrix. The following is a general procedure for a solid substance.

- Dissolution: Accurately weigh approximately 10 mg of the unknown sample material and dissolve it in 10 mL of methanol. For samples with expected low concentrations of the analyte, the sample weight should be increased or the solvent volume decreased accordingly.

- Filtration: If the solution contains particulate matter, filter it through a 0.45 μm PTFE syringe filter into a clean autosampler vial.[6] This is a critical step to prevent blockage of the GC syringe and contamination of the injector liner.[3]

GC-MS Analysis Sequence

- System Equilibration: Before analysis, allow the GC-MS system to equilibrate under the specified conditions.
- Solvent Blank: Inject a vial of pure methanol to ensure there is no system contamination or carryover from previous analyses.
- Standard Injection: Inject the 10 $\mu\text{g}/\text{mL}$ working standard solution. This analysis establishes the reference retention time (RT) and mass spectrum for **2-Chloro-N-methyl-4-nitroaniline** under the current instrument conditions.
- Sample Injection: Inject the prepared unknown sample solution.
- Bracketing Blanks/Standards: For larger sample sets, it is good practice to inject a solvent blank and a working standard periodically (e.g., every 10 samples) to monitor for carryover and verify system stability.

Data Analysis and Interpretation

Analyte Identification

Unambiguous identification of **2-Chloro-N-methyl-4-nitroaniline** requires two points of confirmation:

- Retention Time (RT) Matching: The peak of interest in the sample chromatogram must have a retention time that matches the retention time of the reference standard, typically within a narrow window (e.g., ± 0.1 minutes).[6]
- Mass Spectrum Matching: The background-subtracted mass spectrum of the peak in the sample must match the mass spectrum of the reference standard.[2]

Expected Mass Spectrum and Fragmentation

The mass spectrum of **2-Chloro-N-methyl-4-nitroaniline** will be characterized by several key ions. Based on the principles of mass spectrometry and data from close structural analogs, the following are predicted:[11][12]

- **Molecular Ion (M^+):** A prominent molecular ion peak should be observed at m/z 186. Due to the natural abundance of chlorine isotopes (^{35}Cl and ^{37}Cl in an ~3:1 ratio), a characteristic $M+2$ peak will be present at m/z 188, with an intensity of approximately one-third of the m/z 186 peak. This isotopic pattern is a powerful confirmation of a chlorine-containing compound.
- **Key Fragments:**
 - $[\text{M}-\text{CH}_3]^+$ (m/z 171): Loss of a methyl group from the N-methyl moiety.
 - $[\text{M}-\text{NO}_2]^+$ (m/z 140): Loss of the nitro group, a common fragmentation pathway for nitroaromatic compounds.
 - Further fragmentation of these primary ions will produce a more complex pattern that contributes to the unique fingerprint of the compound.

The identity is confirmed when the retention times and the ion patterns (including isotopic ratios and relative abundances of fragments) of the unknown sample match those of the authenticated reference standard.

System Suitability and Quality Control

To ensure the trustworthiness and validity of the results, the following checks should be performed:

- **Peak Shape:** The chromatographic peak for the reference standard should be symmetrical, with a tailing factor between 0.9 and 1.3.
- **Signal-to-Noise Ratio:** The signal-to-noise ratio (S/N) for the molecular ion (m/z 186) in the reference standard should be greater than 10.
- **RT Reproducibility:** The retention time of the standard should be highly reproducible across multiple injections.[6]

Conclusion

The GC-MS protocol detailed in this application note provides a selective, sensitive, and reliable method for the identification of **2-Chloro-N-methyl-4-nitroaniline**. By using a standard non-polar capillary column and electron ionization mass spectrometry, this method generates a unique retention time and mass spectral fingerprint, allowing for confident identification in research, development, and quality control settings. Adherence to the safety precautions, sample preparation guidelines, and system suitability checks will ensure the generation of high-quality, reproducible data.

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